3-bromo-5-chloro-1-methyl-1H-indazole

Lipophilicity Physicochemical Properties Drug Design

3-Bromo-5-chloro-1-methyl-1H-indazole is a strategic di-halogenated heterocycle featuring orthogonal reactivity: the 3-bromo group enables selective Suzuki coupling, while the 5-chloro substituent remains latent for subsequent Buchwald-Hartwig amination, enabling efficient sequential functionalization. With XLogP3=3.2, it boosts lipophilicity (+0.6 to +1.0 logP) without a major molecular weight increase, ideal for optimizing ADME profiles. Its distinct Br/Cl isotope pattern serves as an intrinsic mass spectrometry tag for reaction monitoring. Choose this building block for rational design when precise orthogonal reactivity and favorable logP adjustment are critical.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5
CAS No. 1260829-77-3
Cat. No. B2831683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-chloro-1-methyl-1H-indazole
CAS1260829-77-3
Molecular FormulaC8H6BrClN2
Molecular Weight245.5
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=N1)Br
InChIInChI=1S/C8H6BrClN2/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,1H3
InChIKeyQBWOQLDBVDCJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-1-methyl-1H-indazole (CAS 1260829-77-3) for Research & Development: A Technical Baseline


3-Bromo-5-chloro-1-methyl-1H-indazole (CAS: 1260829-77-3) is a di-halogenated heterocyclic building block in the 1-methyl-1H-indazole class [1]. Its core structure features a 1-methylindazole scaffold with bromine at the 3-position and chlorine at the 5-position. This specific substitution pattern creates a unique orthogonal reactivity profile, enabling selective, sequential functionalization via cross-coupling methodologies, a key advantage in complex molecule synthesis . The compound is primarily used as a versatile intermediate in medicinal chemistry and agrochemical research [1].

The Critical Role of the 3-Bromo-5-Chloro Pattern in 1-Methyl-1H-indazole Derivatives


Simple substitution with mono-halogenated or alternative di-halogenated 1-methyl-1H-indazoles is not possible due to significant, quantifiable differences in key physicochemical properties that govern reactivity and molecular behavior. The specific combination of a 3-bromo and 5-chloro substituent on the 1-methyl-1H-indazole core imparts a distinct lipophilicity (XLogP3 = 3.200) and unique orthogonal reactivity, where the bromine atom is significantly more reactive in cross-coupling reactions than the chlorine atom . This allows for site-selective functionalization, a capability that is absent in analogs with only one type of halogen or with different halogen placement. The quantitative evidence below details why this compound cannot be considered an interchangeable part with its closest structural relatives.

Quantitative Differentiation: How 3-Bromo-5-chloro-1-methyl-1H-indazole Compares to Analogs


Enhanced Lipophilicity vs. Mono-Halogenated and Dichloro Analogs

The XLogP3 value for 3-bromo-5-chloro-1-methyl-1H-indazole is 3.200 , which is substantially higher than that of its mono-halogenated counterparts, 3-bromo-1-methyl-1H-indazole (2.6) [1] and 5-chloro-1-methyl-1H-indazole (2.2) [2]. This indicates significantly greater lipophilicity.

Lipophilicity Physicochemical Properties Drug Design

Differentiation from Dibromo and Dichloro 1-Methyl-1H-Indazoles via Halogen Reactivity

The compound possesses both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br >> Cl [1]. This difference enables orthogonal and selective sequential functionalization, which is not possible with symmetrical dihalo-analogs like 3,5-dibromo-1-methyl-1H-indazole or 3,5-dichloro-1-methyl-1H-indazole, where both halogens have similar or equally low reactivity.

Cross-coupling Orthogonal Reactivity Synthetic Chemistry

Molecular Weight Distinction from Other Halo-1-Methyl-1H-Indazoles

The molecular weight of 3-bromo-5-chloro-1-methyl-1H-indazole is 245.50 g/mol . This distinguishes it from related analogs such as 3-bromo-1-methyl-1H-indazole (211.06 g/mol) [1], 5-chloro-1-methyl-1H-indazole (166.61 g/mol) [2], and 3,5-dibromo-1-methyl-1H-indazole (289.97 g/mol) .

Molecular Weight Exact Mass Analytical Chemistry

Commercial Availability with Defined Purity Specifications

The compound is commercially available from multiple suppliers with a guaranteed purity of 97% or higher . This level of purity is consistent across vendors and provides a reliable starting point for synthesis, reducing the need for additional purification steps compared to lower-purity or custom-synthesized alternatives.

Purity Procurement Quality Control

Optimal Application Scenarios for 3-Bromo-5-chloro-1-methyl-1H-indazole Based on Technical Evidence


Sequential Functionalization in Complex Molecule Synthesis

The orthogonal reactivity of the 3-bromo and 5-chloro substituents makes this compound uniquely suited for synthesizing complex, unsymmetrical molecules. As inferred from general cross-coupling principles [1], the more reactive 3-bromo group can be selectively functionalized via Suzuki or Sonogashira couplings in a first step. The remaining 5-chloro group can then be activated in a subsequent, orthogonal reaction (e.g., Buchwald-Hartwig amination under different conditions), enabling a controlled and efficient route to diversely substituted 1-methyl-1H-indazole derivatives .

Lead Optimization in Medicinal Chemistry for Enhanced Lipophilicity

When a medicinal chemistry program aims to increase the lipophilicity of a lead series without a major increase in molecular weight, 3-bromo-5-chloro-1-methyl-1H-indazole offers a strategic advantage. Its XLogP3 of 3.200 provides a significant increase in logP (+0.6 to +1.0 units) compared to using mono-halogenated 1-methyl-1H-indazole building blocks [2][3]. This property can be exploited to improve the membrane permeability or target engagement profile of a drug candidate.

Analytical Standard for Method Development

The compound's unique combination of molecular weight (245.50 g/mol) , exact mass (243.94 Da) , and halogen isotope pattern (one bromine, one chlorine atom) provides a distinct and easily identifiable signature in LC-MS and GC-MS analyses. It is therefore well-suited for use as a standard in developing and validating analytical methods for detecting and quantifying halogenated indazole derivatives in complex reaction mixtures or biological matrices.

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